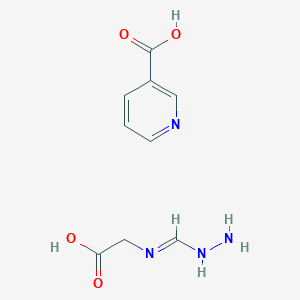
2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid is a compound that combines two distinct chemical entities: 2-(Hydrazinylmethylideneamino)acetic acid and pyridine-3-carboxylic acid The former is a derivative of hydrazine, while the latter is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethylideneamino)acetic acid typically involves the reaction of hydrazine derivatives with glyoxylic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of pyridine-3-carboxylic acid often involves the catalytic oxidation of 3-methylpyridine using air or oxygen in the presence of a catalyst such as vanadium pentoxide. This method is efficient and widely used in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinylmethylideneamino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydrazine moiety into a more oxidized form.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can lead to the formation of azides or other nitrogen-containing compounds .
Scientific Research Applications
2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydrazinylmethylideneamino)acetic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyridine-3-carboxylic acid part of the molecule can interact with various receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Another derivative of pyridine with similar chemical properties.
Isonicotinic acid (4-pyridinecarboxylic acid): A structural isomer of pyridine-3-carboxylic acid with different biological activities.
Uniqueness
2-(Hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid is unique due to the presence of both hydrazine and pyridine carboxylic acid moieties in a single molecule.
Properties
CAS No. |
923060-77-9 |
|---|---|
Molecular Formula |
C9H12N4O4 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2-(hydrazinylmethylideneamino)acetic acid;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.C3H7N3O2/c8-6(9)5-2-1-3-7-4-5;4-6-2-5-1-3(7)8/h1-4H,(H,8,9);2H,1,4H2,(H,5,6)(H,7,8) |
InChI Key |
XVDOHWMUZYAMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O.C(C(=O)O)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















